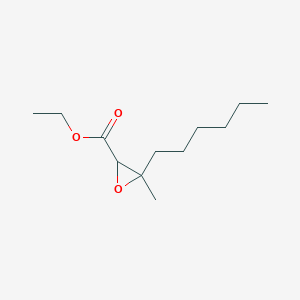
Ethyl 3-hexyl-3-methyloxirane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-hexyl-3-methyloxirane-2-carboxylate is an organic compound with the molecular formula C12H22O3. It is a clear, colorless liquid known for its unique blend of reactivity and stability. This compound is used in various scientific and industrial applications due to its versatile chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-hexyl-3-methyloxirane-2-carboxylate typically involves the reaction of hexylmagnesium bromide with ethyl 3-methyloxirane-2-carboxylate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is followed by purification steps to isolate the desired product .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process includes steps such as distillation and crystallization to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-hexyl-3-methyloxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert it into alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the oxirane ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Functionalized derivatives with nucleophilic groups.
Scientific Research Applications
Ethyl 3-hexyl-3-methyloxirane-2-carboxylate is utilized in various fields of scientific research:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Used in the study of enzyme-catalyzed reactions involving oxirane rings.
Medicine: Investigated for its potential in drug development due to its unique reactivity.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-hexyl-3-methyloxirane-2-carboxylate involves its interaction with nucleophiles, leading to the opening of the oxirane ring. This reaction is facilitated by the presence of catalysts such as tertiary amines, which enhance the nucleophilicity of the attacking species. The molecular targets include various nucleophilic sites in organic molecules, leading to the formation of new chemical bonds and functional groups .
Comparison with Similar Compounds
- Ethyl oxirane-2-carboxylate
- Hexyl oxirane-2-carboxylate
- Methyl oxirane-2-carboxylate
Comparison: Ethyl 3-hexyl-3-methyloxirane-2-carboxylate stands out due to its unique combination of a hexyl group and an oxirane ring, which imparts distinct reactivity and stability. Compared to similar compounds, it offers enhanced versatility in chemical reactions and applications .
Properties
CAS No. |
37545-94-1 |
|---|---|
Molecular Formula |
C12H22O3 |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
ethyl 3-hexyl-3-methyloxirane-2-carboxylate |
InChI |
InChI=1S/C12H22O3/c1-4-6-7-8-9-12(3)10(15-12)11(13)14-5-2/h10H,4-9H2,1-3H3 |
InChI Key |
NXOPBRGMCUPJEI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1(C(O1)C(=O)OCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















